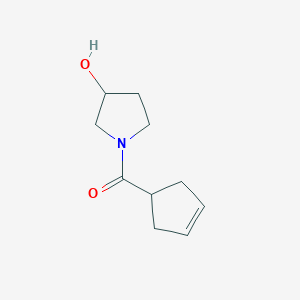

1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-3-ol

Vue d'ensemble

Description

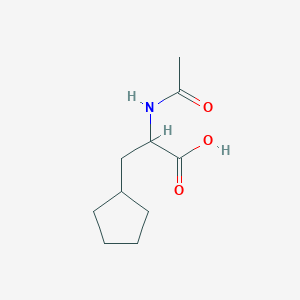

“1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-3-ol” is a chemical compound with the molecular formula C10H15NO2. It has a molecular weight of 181.23 g/mol. This compound is also known as Pyrrolidine, 1-(1-cyclopenten-1-yl)- .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a triethylamine promoted cycloaddition reaction of phenacylmalononitriles and o-hydroxychalcones in ethanol at room temperature gave multifunctionalized cyclopent-3-ene-1-carboxamides in good yields and with high diastereoselectivity .Molecular Structure Analysis

The molecular structure of this compound includes a cyclopentene ring attached to a pyrrolidine ring via a carbonyl group . The 3D structure of the compound can be viewed using specific software .Chemical Reactions Analysis

In a reported reaction, phenacylmalononitriles and o-hydroxychalcones underwent a cycloaddition reaction in the presence of triethylamine to yield multifunctionalized cyclopent-3-ene-1-carboxamides .Applications De Recherche Scientifique

Organic Synthesis Building Block

This compound serves as a versatile building block in organic synthesis. Its structure allows for the introduction of cyclopentene moieties into more complex molecules, which can be particularly useful in the synthesis of natural products and pharmaceuticals. The presence of both a carbonyl group and a secondary alcohol provides multiple sites for further chemical transformations, such as reduction, oxidation, and the formation of carbon-carbon or carbon-nitrogen bonds .

Medicinal Chemistry Precursor

In medicinal chemistry, “1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-3-ol” can be used as a precursor for the synthesis of potential drug candidates. Its cyclopentene ring can mimic cyclic structures found in bioactive molecules, and modifications to this core structure can lead to the discovery of novel therapeutic agents .

Diastereoselective Synthesis

The compound has been utilized in diastereoselective synthesis processes. The cyclopentene moiety can induce chirality, making it a valuable asset in creating enantiomerically enriched products with high diastereoselectivity. This is particularly important in the pharmaceutical industry, where the stereochemistry of a drug can significantly impact its efficacy and safety .

Material Science Applications

“1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-3-ol” may find applications in material science due to its potential to form polymers or co-polymers. The carbonyl group can undergo reactions leading to polymerization, resulting in materials with unique properties suitable for specialized applications such as biodegradable plastics, coatings, and adhesives .

Catalyst Design

The structural features of this compound make it a candidate for use in catalyst design. Its rigid framework can be functionalized to create novel organocatalysts that can facilitate a variety of chemical reactions, including asymmetric syntheses and transformations .

Chemical Biology Probes

In chemical biology, this compound could be used to design probes that can selectively bind to biological targets. By attaching fluorescent groups or other reporting functionalities, researchers can track biological processes in real-time, aiding in the understanding of disease mechanisms and the identification of new drug targets .

Agrochemical Research

The cyclopentene ring system is a common motif in natural products, including those with agrochemical properties. As such, “1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-3-ol” could serve as a starting point for the development of new pesticides or herbicides, with the potential for increased selectivity and reduced environmental impact .

Flavor and Fragrance Industry

Lastly, the compound’s structure suggests potential utility in the flavor and fragrance industry. Through further functionalization, it could contribute to the synthesis of new aromatic compounds or enhance existing scents and flavors, providing a new palette of olfactory and gustatory sensations .

Propriétés

IUPAC Name |

cyclopent-3-en-1-yl-(3-hydroxypyrrolidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c12-9-5-6-11(7-9)10(13)8-3-1-2-4-8/h1-2,8-9,12H,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFYDZJIUUVPRSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C(=O)C2CC=CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-3-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Prop-2-yn-1-yl)[1-(pyrazin-2-yl)ethyl]amine](/img/structure/B1469230.png)

![1-[(2-Cyanophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469234.png)

![N-[(3,4-difluorophenyl)methyl]-3-methylpyridin-4-amine](/img/structure/B1469244.png)

![1-[(3-Cyanophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469245.png)

![1-[(2E)-3-phenylprop-2-en-1-yl]azetidine-3-carboxylic acid](/img/structure/B1469246.png)

![1-[2-(Morpholin-4-yl)-2-oxoethyl]azetidine-3-carboxylic acid](/img/structure/B1469247.png)

![[4-(4-Methoxyphenyl)thiophen-2-yl]methanamine](/img/structure/B1469248.png)